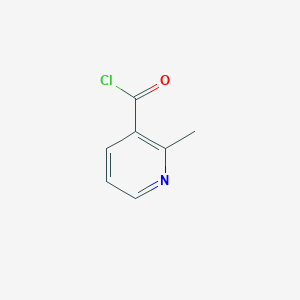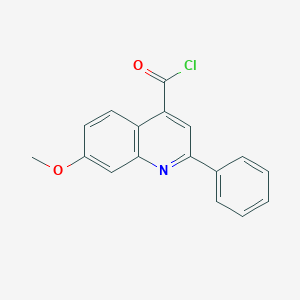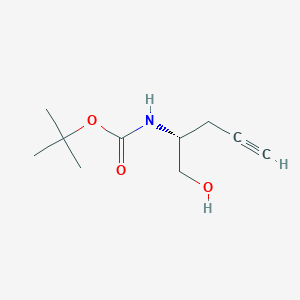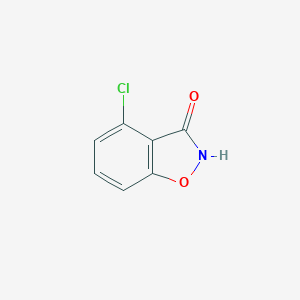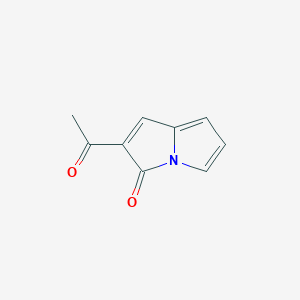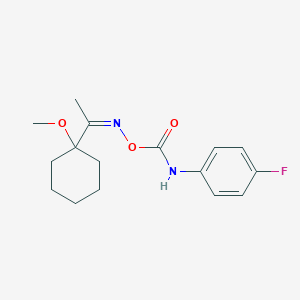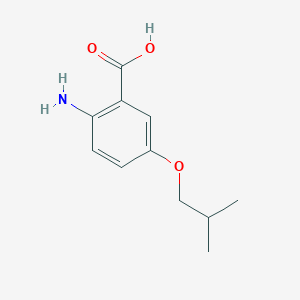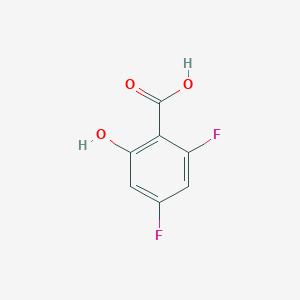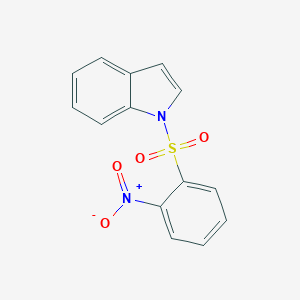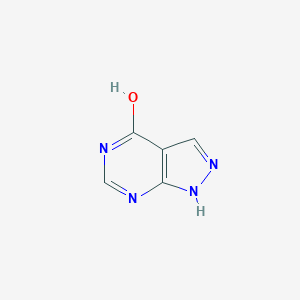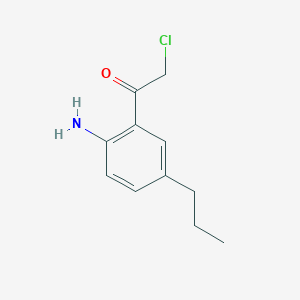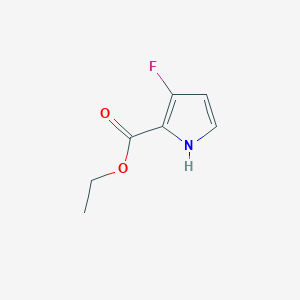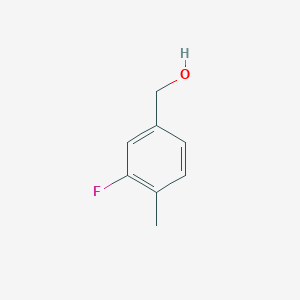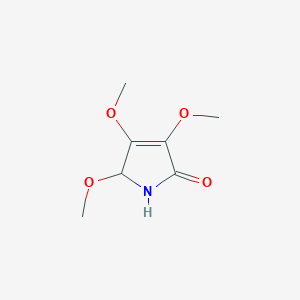
3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMA-2 and is a member of the phenethylamine family. It is a synthetic compound that has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one is not fully understood. However, it is believed to act as a serotonin receptor agonist, which may contribute to its therapeutic effects. It has also been shown to increase the release of dopamine and norepinephrine, which may contribute to its antidepressant effects.
Efectos Bioquímicos Y Fisiológicos
3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has also been extensively studied, and its effects are well-documented. However, there are also limitations to using this compound in lab experiments. It can be difficult to obtain, and its effects may vary depending on the dosage and administration route.
Direcciones Futuras
There are several future directions for the study of 3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one. One area of research is the development of more efficient synthesis methods. Another area of research is the study of its potential use as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one can be synthesized using various methods. The most common method is the condensation of 3,4,5-trimethoxyphenylacetone with hydroxylamine hydrochloride. The resulting product is then reduced using sodium borohydride to obtain 3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one. Other methods of synthesis include the use of sodium hydride and sodium cyanoborohydride.
Aplicaciones Científicas De Investigación
3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including depression, anxiety, and Parkinson's disease. It has also been studied for its potential use as a neuroprotective agent.
Propiedades
Número CAS |
177087-48-8 |
|---|---|
Nombre del producto |
3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one |
Fórmula molecular |
C7H11NO4 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
2,3,4-trimethoxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C7H11NO4/c1-10-4-5(11-2)7(12-3)8-6(4)9/h7H,1-3H3,(H,8,9) |
Clave InChI |
IEEDQYSARRUECX-UHFFFAOYSA-N |
SMILES |
COC1C(=C(C(=O)N1)OC)OC |
SMILES canónico |
COC1C(=C(C(=O)N1)OC)OC |
Sinónimos |
2H-Pyrrol-2-one,1,5-dihydro-3,4,5-trimethoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol](/img/structure/B68950.png)
